

Tizanidine-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Tizanidine-d4

Cat. No.: B562766

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tizanidine-d4**, a deuterated analog of the skeletal muscle relaxant Tizanidine. This document outlines its chemical properties, analytical applications, and the physiological mechanism of action of its non-deuterated counterpart, Tizanidine.

Core Physicochemical and Pharmacokinetic Data

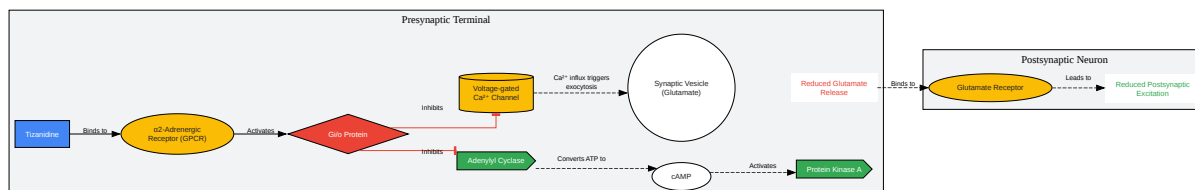
Tizanidine-d4 is primarily utilized as an internal standard for the quantification of Tizanidine in biological matrices during pharmacokinetic, bioavailability, or bioequivalence studies.^[1] Its deuteration provides a distinct mass spectrometric signature, allowing for precise differentiation from the unlabeled drug.

Property	Tizanidine-d4	Tizanidine-d4 Hydrochloride
CAS Number	1188331-19-2	1188263-51-5
Molecular Formula	C ₉ H ₄ D ₄ ClN ₅ S	C ₉ H ₅ Cl ₂ D ₄ N ₅ S
Molecular Weight	257.74 g/mol	294.20 g/mol
Synonyms	5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-2,1,3-benzothiadiazol-4-amine, Zanaflex-d4, Sirdalud-d4	5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)-2,1,3-benzothiadiazol-4-amine, monohydrochloride

Mechanism of Action: α 2-Adrenergic Agonism

Tizanidine functions as a central α 2-adrenergic receptor agonist.^{[2][3][4]} Its primary therapeutic effect as a muscle relaxant is achieved by reducing spasticity through the presynaptic inhibition of motor neurons in the spinal cord.^[3] This action is mediated by the binding of Tizanidine to α 2-adrenergic receptors on presynaptic terminals of spinal interneurons, which in turn inhibits the release of excitatory amino acids such as glutamate and aspartate.^{[3][5]} This dampening of excitatory signals leads to a reduction in the firing of neurons that cause muscle spasms.^[3]

The signaling cascade initiated by Tizanidine binding to the α 2-adrenergic receptor, a G-protein coupled receptor, ultimately results in the inhibition of excitatory neurotransmitter release.



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Tizanidine's inhibitory effect on glutamate release.

Experimental Protocols: Quantification of Tizanidine using Tizanidine-d4

Tizanidine-d4 is the internal standard of choice for the sensitive and accurate quantification of Tizanidine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the concentration of Tizanidine in human plasma samples for pharmacokinetic analysis.

Materials:

- Tizanidine analytical standard
- **Tizanidine-d4** internal standard
- Human plasma (with anticoagulant)

- Acetonitrile (ACN)
- Ammonium acetate
- Deionized water
- Liquid-liquid extraction solvent (e.g., diethyl ether)

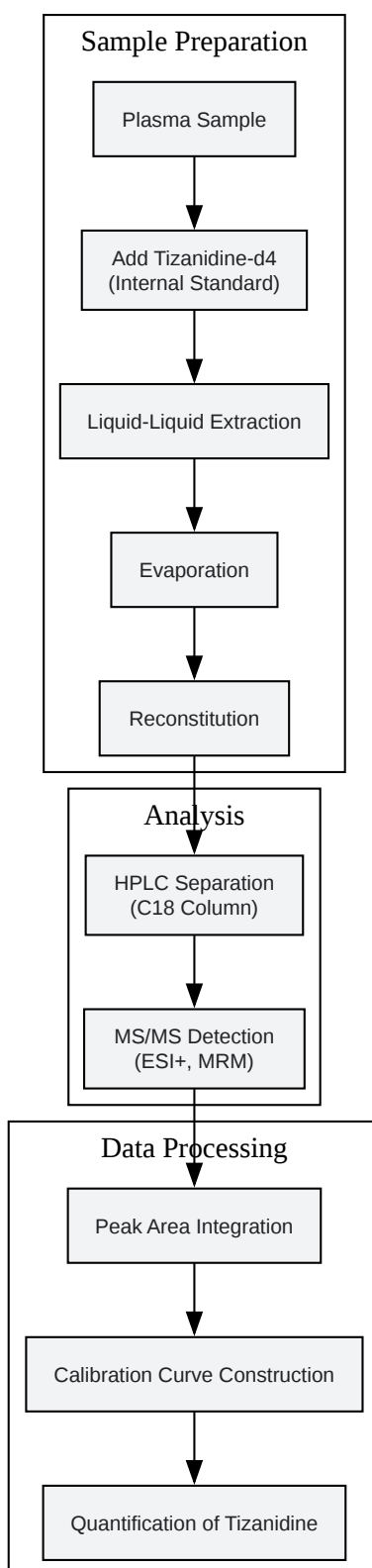
Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Methodology:

- Preparation of Standards and Quality Controls:
 - Prepare stock solutions of Tizanidine and **Tizanidine-d4** in a suitable solvent (e.g., methanol).
 - Create a series of calibration standards by spiking blank human plasma with known concentrations of Tizanidine.
 - Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Liquid-Liquid Extraction):
 - To a known volume of plasma sample (or standard/QC), add a fixed amount of **Tizanidine-d4** internal standard solution.
 - Add the liquid-liquid extraction solvent.
 - Vortex to mix and centrifuge to separate the organic and aqueous layers.
 - Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Column: A reverse-phase C18 column is typically used.
 - Mobile Phase: An isocratic mobile phase, often a mixture of acetonitrile and an aqueous buffer like ammonium acetate.
 - Flow Rate: A constant flow rate is maintained.
 - Mass Spectrometric Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Tizanidine and **Tizanidine-d4**.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of Tizanidine to **Tizanidine-d4** against the nominal concentration of the calibration standards.
 - Determine the concentration of Tizanidine in the plasma samples and QC samples by interpolating their peak area ratios from the calibration curve.



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LC-MS/MS workflow for Tizanidine quantification.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
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